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For researchers and professionals in materials science and electroplating, achieving a smooth,

uniform copper deposit is paramount. In copper sulfamate electroplating, the choice of

leveling agent is a critical factor influencing the final quality of the deposit. This guide provides

a comparative analysis of the performance of different leveling agents, supported by

experimental data, to aid in the selection of the most suitable additive for specific applications.

This comparison synthesizes findings from studies on common leveling agents and additives

with leveling properties, focusing on key performance indicators such as surface roughness

and throwing power. While the available research often utilizes copper sulfate baths, the

fundamental principles of leveling action are transferable to sulfamate systems. This guide

presents the data with the context of the experimental conditions under which it was obtained.

Key Performance Indicators: A Side-by-Side
Comparison
The efficacy of a leveling agent is primarily determined by its ability to promote a smooth

surface finish and ensure uniform metal distribution across the substrate, particularly in areas

of varying current density. The following table summarizes the performance of several additives

based on available experimental data.
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increasing
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Copper
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[1]

Varied
Throwing

Power

Improved

with
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concentration

Copper

Sulfate
[1]

Gelatin Varied

Surface

Roughness

(RMS)
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with

increasing

concentration

Copper

Sulfate
[1]

Varied
Throwing

Power

Improved

with

increasing

concentration

Copper

Sulfate
[1]

Janus Green

B (JGB)
6 mg/L

Coating

Thickness

Uniformity

(δV/δΛ)

1.0 (uniform)
Copper

Sulfate

Polyethylenei

mine (PEI)
6 mg/L

Coating

Thickness

Uniformity

(δV/δΛ)

1.0 (uniform)
Copper

Sulfate

No Leveling

Agent
N/A

Coating

Thickness

Uniformity

(δV/δΛ)

0.70 (non-

uniform)

Copper

Sulfate
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Note: The data presented is a synthesis from multiple sources and may not represent a direct

head-to-head comparison under identical conditions. The performance of leveling agents is

highly dependent on the specific bath composition, operating parameters, and substrate

geometry.

In-Depth Analysis of Leveling Agent Performance
Thiourea
Thiourea is a well-known additive in copper electroplating that exhibits leveling properties.

Studies have shown that increasing the concentration of thiourea generally leads to a smoother

copper deposit, as indicated by a decrease in Root Mean Square (RMS) surface roughness[1].

However, there is a trade-off with throwing power, which tends to improve at lower

concentrations of thiourea[1]. This suggests that an optimal concentration must be determined

to balance the requirements for surface smoothness and uniform plating distribution.

Gelatin
Gelatin, a natural polymer, also functions as a leveling agent in copper plating baths. Similar to

thiourea, increasing gelatin concentration has been observed to reduce the surface roughness

of the copper deposit[1]. In contrast to thiourea, higher concentrations of gelatin have been

shown to improve the throwing power of the plating bath[1]. This makes gelatin a promising

candidate for applications where both a smooth finish and excellent throwing power are crucial.

Janus Green B (JGB) and Polyethyleneimine (PEI)
Janus Green B (JGB), a dye, and Polyethyleneimine (PEI), a polymer, are effective leveling

agents, particularly in the context of printed circuit board manufacturing. In a copper sulfate

bath, the addition of either JGB or PEI at a concentration of 6 mg/L resulted in a significant

improvement in the uniformity of the copper coating thickness, achieving a thickness ratio (δV/

δΛ) of 1.0, which indicates perfect leveling. In contrast, a bath without any leveling agent

exhibited negative leveling, with a thickness ratio of 0.70.

Experimental Methodologies
The following are detailed protocols for key experiments used to evaluate the performance of

leveling agents.
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Surface Roughness Measurement
Surface roughness is a critical parameter for assessing the effectiveness of a leveling agent. It

is typically quantified using techniques such as Atomic Force Microscopy (AFM) or profilometry.

Protocol:

Prepare copper-plated samples using the sulfamate bath with and without the leveling agent

of interest under controlled conditions (current density, temperature, and agitation).

Rinse the plated samples with deionized water and dry them.

Use an Atomic Force Microscope (AFM) to scan a representative area of the sample surface.

The AFM software calculates the Root Mean Square (RMS) roughness value, which

provides a quantitative measure of the surface's smoothness.

Throwing Power Measurement
Throwing power refers to the ability of a plating bath to produce a deposit of uniform thickness

on a cathode of irregular shape. The Haring-Blum cell is a standard apparatus for this

measurement.

Protocol:

Assemble a Haring-Blum cell with two cathodes at different distances from a central anode.

Fill the cell with the copper sulfamate bath containing the leveling agent to be tested.

Apply a specific current for a set duration to plate copper onto both cathodes.

After plating, measure the thickness of the copper deposit on both cathodes.

Calculate the throwing power using the Field's formula: Throwing Power (%) = [(L - M) / (L +

M - 2)] x 100 Where L is the ratio of the distance of the far cathode to the near cathode, and

M is the ratio of the weight of the deposit on the near cathode to that on the far cathode.

Coating Thickness Uniformity
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For applications such as printed circuit boards, the uniformity of the coating thickness inside

through-holes is a key performance indicator.

Protocol:

Use a standard printed circuit board (PCB) test panel with through-holes of a defined aspect

ratio.

Plate the panel in the copper sulfamate bath containing the leveling agent under

investigation.

After plating, cross-section the through-holes.

Use a microscope with measurement capabilities to determine the copper thickness at the

surface of the PCB (δΛ) and inside the through-hole (δV).

The ratio δV/δΛ provides a measure of the leveling performance, with a value of 1.0

indicating perfect uniformity.

Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures described

above.
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Caption: Experimental workflow for evaluating leveling agent performance.
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Caption: Mechanism of action for a typical leveling agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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